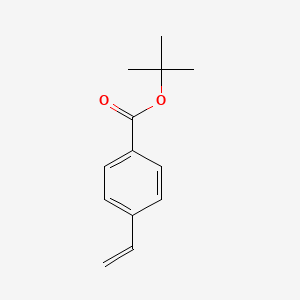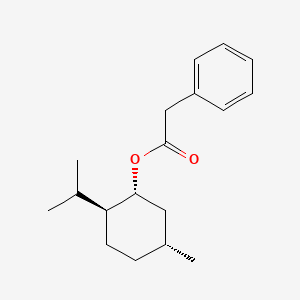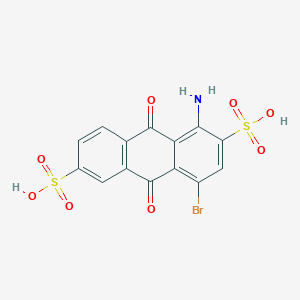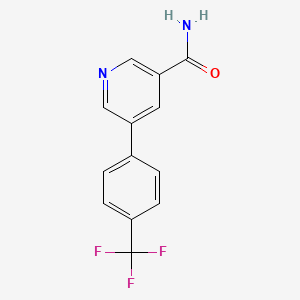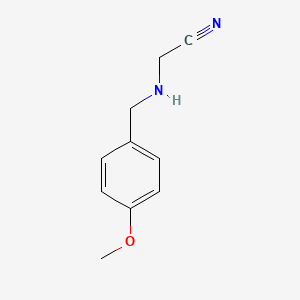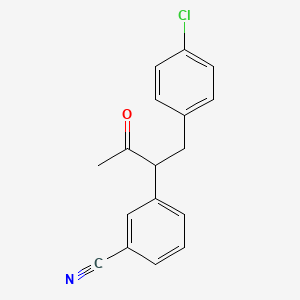
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile
概要
説明
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile, commonly referred to as 3-CBOB, is a synthetic compound with a wide range of applications. It has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals, organic synthesis, and the study of biochemical and physiological effects. In
科学的研究の応用
Advanced Oxidation Processes
The study by Bokare and Choi (2011) on the oxidative degradation of organic pollutants, using 4-chlorophenol as a model substrate, highlights the potential application of similar chlorophenyl compounds in environmental remediation. The research demonstrates the Fenton-like oxidation process initiated by the reaction between Cr(III) aquo-complex and H2O2, generating hydroxyl radicals and stepwise oxidation of Cr(III) to Cr(VI), which can be applied in advanced oxidation processes for water treatment (Bokare & Choi, 2011).
Analytical Chemistry Applications
Flanagan and Ruprah (1989) developed a high-performance liquid-chromatographic assay for chlorophenoxy and benzonitrile herbicides, which could aid in the diagnosis of acute poisoning. This suggests that similar chlorophenyl-benzonitrile compounds could be analyzed using advanced chromatographic techniques for environmental monitoring and forensic toxicology (Flanagan & Ruprah, 1989).
Catalytic Applications in Organic Synthesis
Research on the trifluoromethylation of aromatic and heteroaromatic compounds, as demonstrated by Mejía and Togni (2012), indicates the potential use of chlorophenyl-benzonitrile derivatives as intermediates in the synthesis of complex organic molecules. This process, catalyzed by methyltrioxorhenium, involves the use of hypervalent iodine reagents, showcasing the versatility of chlorophenyl compounds in organic synthesis (Mejía & Togni, 2012).
Material Science and Molecular Packing
The study of molecular packing properties of symmetrically substituted diaryl furoxans by Ojala et al. (2017) explores the crystal structures of various chlorophenyl derivatives. Understanding the packing interactions and polymorphism in such compounds can contribute to material science, particularly in the design of molecular materials with specific properties (Ojala et al., 2017).
作用機序
Target of Action
Similar compounds such as pyrazolines and indole derivatives have been found to interact with a variety of biological targets . These targets include enzymes like acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It can be inferred from similar compounds that it might interact with its targets through non-covalent interactions such as π–π stacking interactions and hydrogen bonding . These interactions could potentially alter the function of the target, leading to changes in cellular processes .
Biochemical Pathways
For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially interact with multiple biochemical pathways.
Result of Action
For instance, indole derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
特性
IUPAC Name |
3-[1-(4-chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12(20)17(10-13-5-7-16(18)8-6-13)15-4-2-3-14(9-15)11-19/h2-9,17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFZHBDIMXEUTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60457036 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(4-Chlorophenyl)-3-oxobutan-2-yl)benzonitrile | |
CAS RN |
848311-03-5 | |
| Record name | 3-[1-(4-Chlorophenyl)-3-oxobutan-2-yl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60457036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Methoxy-9H-pyrido[3,4-b]indole](/img/structure/B1609680.png)
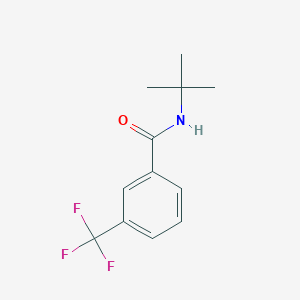
![N-(2,5-dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-2-hydroxybenzamide](/img/structure/B1609682.png)


![Diethyl 6-acetyl-5,6-dihydropyrido[3,4-b]pyrazine-7,7(8H)-dicarboxylate](/img/structure/B1609686.png)
